H-Phe-glu-gln-asn-thr-ala-gln-pro-OH
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Overview
Description
The compound H-Phe-glu-gln-asn-thr-ala-gln-pro-OH is a peptide composed of the amino acids phenylalanine, glutamic acid, glutamine, asparagine, threonine, alanine, glutamine, and proline. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Phe-glu-gln-asn-thr-ala-gln-pro-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides like This compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and high-throughput production of peptides.
Chemical Reactions Analysis
Types of Reactions
H-Phe-glu-gln-asn-thr-ala-gln-pro-OH: can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the side chains of certain amino acids, such as methionine and cysteine, if present.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid can be used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Various reagents can be used depending on the desired modification, such as alkylating agents for introducing alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues can produce methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
H-Phe-glu-gln-asn-thr-ala-gln-pro-OH: has several applications in scientific research:
Chemistry: It can be used as a model peptide to study peptide synthesis and modification techniques.
Biology: It can be used to investigate protein-protein interactions, enzyme-substrate interactions, and other biological processes.
Medicine: Peptides like this one can be studied for their potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: Peptides are used in various industrial applications, including as components in cosmetics, food additives, and pharmaceuticals.
Mechanism of Action
The mechanism of action of H-Phe-glu-gln-asn-thr-ala-gln-pro-OH depends on its specific biological activity. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors, enzymes, or other proteins. This binding can activate or inhibit biological pathways, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
H-Phe-glu-gln-asn-thr-ala-gln-pro-OH: can be compared to other peptides with similar sequences or structures, such as:
Uniqueness
The uniqueness of This compound lies in its specific sequence and the resulting biological activity. The presence of specific amino acids and their arrangement can significantly influence the peptide’s properties and interactions with biological targets.
Properties
IUPAC Name |
(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H59N11O15/c1-19(33(58)48-25(11-14-29(43)54)39(64)51-16-6-9-27(51)40(65)66)45-38(63)32(20(2)52)50-37(62)26(18-30(44)55)49-36(61)23(10-13-28(42)53)47-35(60)24(12-15-31(56)57)46-34(59)22(41)17-21-7-4-3-5-8-21/h3-5,7-8,19-20,22-27,32,52H,6,9-18,41H2,1-2H3,(H2,42,53)(H2,43,54)(H2,44,55)(H,45,63)(H,46,59)(H,47,60)(H,48,58)(H,49,61)(H,50,62)(H,56,57)(H,65,66)/t19-,20+,22-,23-,24-,25-,26-,27-,32-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTIYTLJCDKAIQ-BCWVCDLYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CC=CC=C2)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H59N11O15 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
934.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.